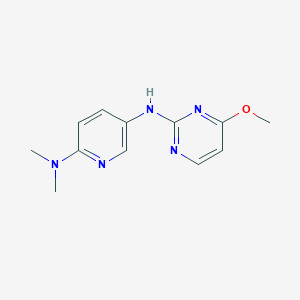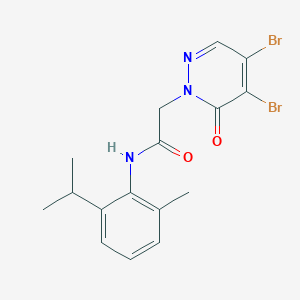![molecular formula C15H15N3O B7537846 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. Additionally, it has been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that treatment with 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide results in several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit cell migration and invasion, and suppress angiogenesis (the formation of new blood vessels). Additionally, this compound has been shown to modulate the expression of several genes that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide. One area of interest is the development of new analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, preclinical studies are needed to determine the safety and efficacy of this compound in animal models before it can be considered for clinical trials.
In conclusion, 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide is a promising compound that has shown potent anticancer activity in various cancer cell lines. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved properties. With continued research, this compound has the potential to become a valuable tool in the fight against cancer.
Métodos De Síntesis
The synthesis of 3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide involves the reaction of 3-cyanobenzoyl chloride with 1,5-dimethyl-2-(pyrrol-2-yl)methanamine in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-7-14(18(11)2)10-17-15(19)13-5-3-4-12(8-13)9-16/h3-8H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXLCRQZGBBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)


![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)

![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)


![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)